5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 499771-19-6
VCID: VC2005075
InChI: InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10)
SMILES: C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-]
Molecular Formula: C7H5N5O2S2
Molecular Weight: 255.3 g/mol

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

CAS No.: 499771-19-6

Cat. No.: VC2005075

Molecular Formula: C7H5N5O2S2

Molecular Weight: 255.3 g/mol

* For research use only. Not for human or veterinary use.

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine - 499771-19-6

Specification

CAS No. 499771-19-6
Molecular Formula C7H5N5O2S2
Molecular Weight 255.3 g/mol
IUPAC Name 5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10)
Standard InChI Key FYXLANAMYDYSCN-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a synthetic organic compound belonging to the class of thiadiazoles. It features a distinctive structure characterized by a nitropyridinyl group attached to a thiadiazole ring via a sulfur bridge. This structural arrangement contributes to its unique chemical and biological properties.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that are summarized in Table 1:

PropertyValue
CAS Number499771-19-6
Molecular FormulaC7H5N5O2S2
Molecular Weight255.3 g/mol
IUPAC Name5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Standard InChIInChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10)
Standard InChIKeyFYXLANAMYDYSCN-UHFFFAOYSA-N
SMILESC1=CC(=C(N=C1)SC2=NN=C(S2)N)N+[O-]

The structural composition of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine includes several key functional groups that contribute to its reactivity and potential applications. The 1,3,4-thiadiazole ring with an amino substituent at position 2 and the 3-nitropyridin-2-yl group connected via a sulfur bridge create a complex molecular architecture with distinct electronic properties.

Structural Analogs and Comparative Analysis

Several structural analogs of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine have been identified and studied. Comparing these compounds provides valuable insights into structure-activity relationships.

Key Structural Analogs

Table 2 compares 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine with several structural analogs:

CompoundKey Structural DifferencesMolecular WeightCAS Number
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amineReference compound255.3 g/mol499771-19-6
5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amineN-prop-2-enyl group on the amine295.3 g/molNot specified
5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amineNitro group at position 5 instead of 3 on pyridine ring255.3 g/mol79134-17-1
5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amineLacks nitro group on pyridine ring178.03 g/molNot specified
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-aminePhenyl ring instead of pyridine ring222.23 g/mol833-47-6

Structure-Activity Relationships

The position and nature of substituents on both the pyridine ring and the thiadiazole moiety can significantly influence the biological activity of these compounds:

Research Applications and Future Perspectives

Current Research Applications

Current research involving 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine and related compounds focuses on several key areas:

  • Drug Development: The compound has potential applications in the development of novel antimicrobial, anticancer, and anti-inflammatory agents .

  • Structure-Activity Relationship Studies: Researchers are investigating how modifications to the basic structure affect biological activity, which is crucial for rational drug design efforts .

  • Synthetic Methodology Development: Efforts to improve the synthesis of this and related compounds continue, with a focus on developing more efficient and environmentally friendly processes .

Future Research Directions

Several promising research directions for 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine include:

  • Targeted Delivery Systems: Exploration of the compound as part of targeted drug delivery systems, potentially leveraging the unique electronic properties of the nitro group and thiadiazole ring.

  • Combination Therapies: Investigation of potential synergistic effects when used in combination with established therapeutic agents.

  • Expanded Biological Screening: Comprehensive evaluation against a wider range of biological targets to identify novel applications.

  • Computational Studies: Molecular modeling and docking studies to better understand binding modes and guide further structural modifications.

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